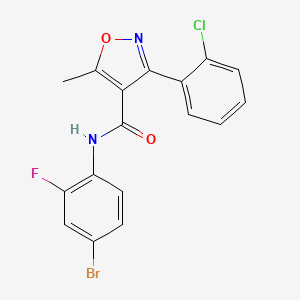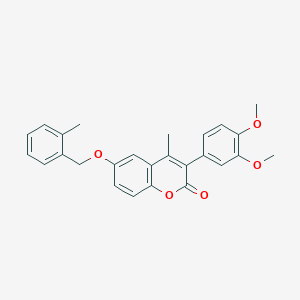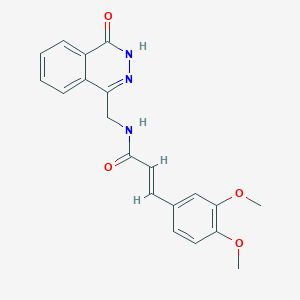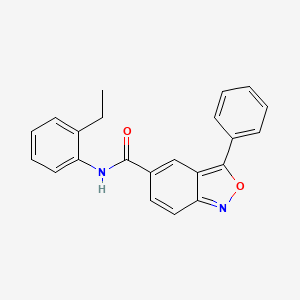![molecular formula C19H15N3O2S B11257465 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide](/img/structure/B11257465.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group and a methoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole ring system . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[2,1-b][1,3]thiazole ring or the phenyl group.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has been investigated for its antifungal and antiviral activities . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . Its unique structure also makes it a useful tool in the study of molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which play crucial roles in cancer cell proliferation and angiogenesis . The compound’s ability to modulate these pathways contributes to its anticancer activity.
Comparison with Similar Compounds
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as levamisole and its analogs . While levamisole is primarily known for its immunostimulatory and anthelmintic properties, N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-METHOXYBENZAMIDE stands out for its potent anticancer activity . Other similar compounds include 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, which has shown moderate anticancer activity .
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H15N3O2S/c1-24-16-7-5-13(6-8-16)18(23)20-15-4-2-3-14(11-15)17-12-22-9-10-25-19(22)21-17/h2-12H,1H3,(H,20,23) |
InChI Key |
GHGSAIPDAANVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11257400.png)
![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11257403.png)
![1-(3-ethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257405.png)
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11257412.png)
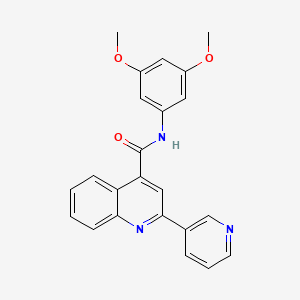
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B11257417.png)
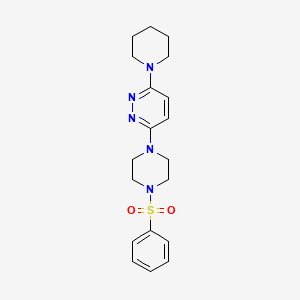
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257425.png)
![4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide](/img/structure/B11257433.png)
